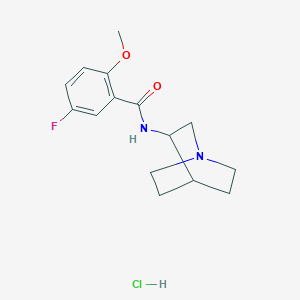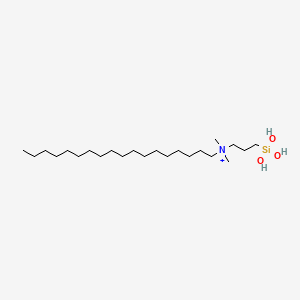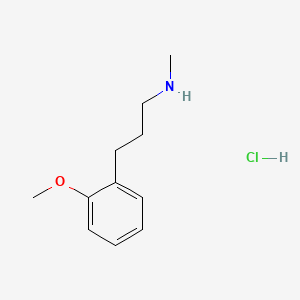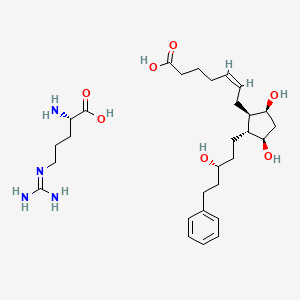
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline: is an organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a thienylcarbonyl group and a phenyl group in the structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of 2-thienylcarbonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the pyrazoline ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives.
科学的研究の応用
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic applications, including its role as an anti-cancer agent.
作用機序
The mechanism of action of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound can affect signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
1-(2-Thienylcarbonyl)-3-phenyl-2-pyrazoline: Similar structure but with different substitution pattern.
1-(2-Thienylcarbonyl)-5-methyl-2-pyrazoline: Similar structure with a methyl group instead of a phenyl group.
1-(2-Thienylcarbonyl)-4-phenyl-2-pyrazoline: Similar structure with different substitution position.
Uniqueness
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both thienylcarbonyl and phenyl groups enhances its reactivity and potential for various applications in research and industry .
特性
CAS番号 |
121306-85-2 |
|---|---|
分子式 |
C14H12N2OS |
分子量 |
256.32 g/mol |
IUPAC名 |
(3-phenyl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H12N2OS/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2 |
InChIキー |
XHFCWCMBADMELI-UHFFFAOYSA-N |
正規SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)










